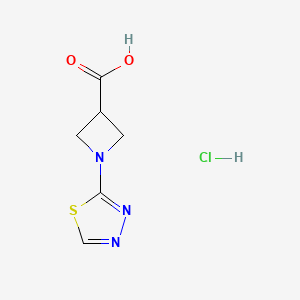
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of azetidines and thiadiazoles. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The presence of both azetidine and thiadiazole rings in the structure makes this compound unique and potentially useful in various scientific research applications.
Métodos De Preparación
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is particularly reactive due to its ring strain.
Aplicaciones Científicas De Investigación
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound effective in antimicrobial and anticancer applications .
Comparación Con Compuestos Similares
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C6H8ClN3O2S |
|---|---|
Peso molecular |
221.67 g/mol |
Nombre IUPAC |
1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2S.ClH/c10-5(11)4-1-9(2-4)6-8-7-3-12-6;/h3-4H,1-2H2,(H,10,11);1H |
Clave InChI |
KCOCOAJMQCPSFR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NN=CS2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


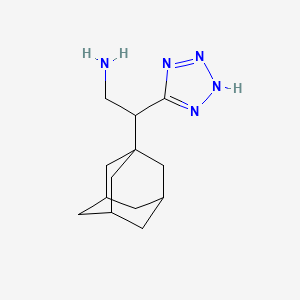
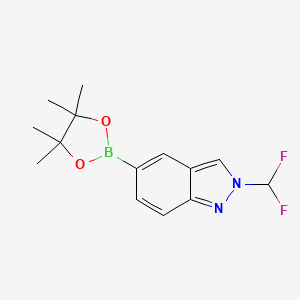

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
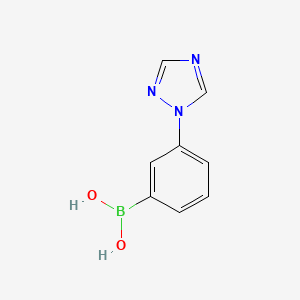
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
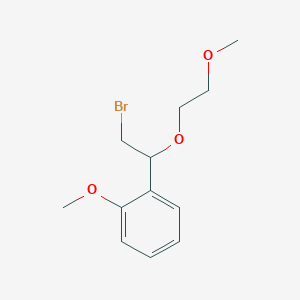
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
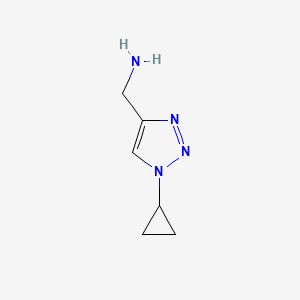
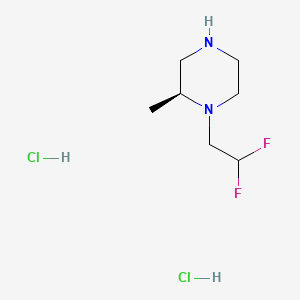

![2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B15302437.png)
